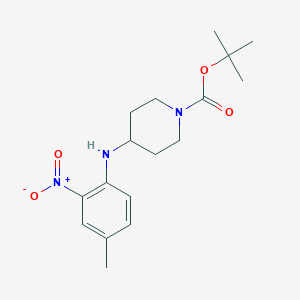

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C17H25N3O4. It is a pale-yellow to yellow-brown solid and is primarily used in scientific research. The compound is known for its unique chemical structure, which includes a piperidine ring substituted with a tert-butyl group, a nitrophenyl group, and a carboxylate ester.

Properties

IUPAC Name |

tert-butyl 4-(4-methyl-2-nitroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12-5-6-14(15(11-12)20(22)23)18-13-7-9-19(10-8-13)16(21)24-17(2,3)4/h5-6,11,13,18H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROVBRPMDNPTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate typically involves the reaction of 4-methyl-2-nitroaniline with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Sodium hydride or potassium carbonate as bases.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: 4-(4-methyl-2-aminophenylamino)piperidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a precursor in the synthesis of various pharmacologically active agents. It has been identified as an intermediate in the production of potent analgesics such as fentanyl and its analogs. The structural similarity to other piperidine derivatives allows it to be modified for enhanced efficacy and reduced side effects in pain management therapies .

Targeted Protein Degradation

Recent advancements in drug development have highlighted the use of piperidine derivatives in the design of PROTAC (Proteolysis Targeting Chimeras) molecules. These compounds leverage the unique structural properties of tert-butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate to create linkers that facilitate targeted protein degradation, a promising approach for treating various cancers by selectively degrading oncogenic proteins .

Chemokine Receptor Modulation

Research has indicated that piperidine derivatives can act as modulators of chemokine receptors, specifically CCR5, which is implicated in several diseases including HIV infection and cancer metastasis. The compound's ability to interact with these receptors positions it as a candidate for further exploration in therapeutic interventions aimed at modulating immune responses .

Case Study 1: Synthesis and Application in Pain Management

A study demonstrated the synthesis of this compound as a key intermediate in creating novel analgesics. The derivatives produced showed significant analgesic activity comparable to existing opioids but with a potentially improved safety profile due to their selective action on pain pathways .

Case Study 2: Development of PROTAC Molecules

In a recent publication, researchers utilized this compound as a linker in PROTAC development, successfully demonstrating its capacity to enhance the degradation of target proteins involved in cancer progression. The study highlighted how modifications to the piperidine structure could lead to more effective degradation rates and improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. This inhibition can lead to the modulation of various biological pathways, making the compound valuable in research focused on understanding enzyme function and developing new therapeutic agents.

Comparison with Similar Compounds

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

tert-Butyl 4-(4-fluoro-2-nitrophenylamino)piperidine-1-carboxylate: The presence of a fluoro group instead of a methyl group can affect the compound’s electronic properties and its interactions with biological targets.

tert-Butyl 4-(4-methyl-2-aminophenylamino)piperidine-1-carboxylate: This compound is the reduced form of this compound and has different chemical and biological properties due to the presence of an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Biological Activity

Introduction

tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate, a compound with the molecular formula C₁₇H₂₅N₃O₄, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a nitrophenyl moiety. Its structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄ |

| Molecular Weight | 325.40 g/mol |

| CAS Number | 932034-82-7 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound may act through several biological pathways:

- NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds similar to this piperidine derivative can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity can be beneficial in conditions characterized by high oxidative stress .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines, although specific mechanisms remain to be elucidated.

In Vitro Studies

In vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : The compound was tested on various cell lines using MTT assays to determine its cytotoxic effects. Results indicated that at higher concentrations (above 10 µM), significant reductions in cell viability were observed .

- Inflammatory Response Modulation : THP-1 macrophages treated with this compound showed reduced levels of IL-1β release upon stimulation with LPS and ATP, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on NLRP3 Inflammasome : A study demonstrated that certain piperidine derivatives could effectively block NLRP3 activation, leading to reduced pyroptosis in macrophages. The results highlighted the potential for these compounds in treating inflammatory diseases .

- Anticancer Activity : Research has indicated that modifications to the piperidine scaffold can enhance anticancer activity against specific tumor types, warranting further investigation into structure-activity relationships .

Toxicological Profile

The safety data for this compound indicates it is an irritant but lacks comprehensive toxicological data regarding long-term exposure or carcinogenicity .

| Toxicity Parameter | Finding |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Mutagenicity | Not available |

This compound presents promising biological activities, particularly in inflammation modulation and potential anticancer effects. Further studies are necessary to elucidate its mechanisms of action fully and assess its therapeutic potential in clinical settings.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of tert-Butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate?

To confirm structural integrity and purity, use a combination of:

- GC-MS (Gas Chromatography-Mass Spectrometry): For identifying volatile impurities and verifying molecular ion peaks. Column conditions (e.g., RT locking with tetracosane) and split injection modes (1:50) enhance resolution .

- FTIR-ATR (Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance): Scans (4000–400 cm⁻¹, 4 cm⁻¹ resolution) detect functional groups like the nitro (–NO₂) and carbonyl (C=O) groups .

- HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry): Measures exact mass (e.g., theoretical vs. observed Δppm <1.34) to confirm molecular formula .

- NMR (Nuclear Magnetic Resonance): While not explicitly cited, ¹H/¹³C NMR is standard for confirming piperidine ring substitution patterns and Boc-protection.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Emergency Measures: Ensure eyewash stations and safety showers are accessible. For spills, evacuate non-essential personnel and use inert absorbents (e.g., vermiculite) .

- Toxicity Management: No acute toxicity data exists, but assume hazard potential. Treat symptoms (e.g., skin/eye irritation) with prolonged water rinsing and seek medical evaluation .

Q. How can solubility parameters be determined experimentally for this compound?

- Shake-Flask Method: Saturate solvents (e.g., DMSO, ethanol, water) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy.

- HPLC Solvent Compatibility: Test mobile phases (e.g., acetonitrile/water gradients) to assess solubility under chromatographic conditions .

- Log S Estimation: Use computational tools (e.g., ACD/Labs) based on molecular descriptors if experimental data is lacking.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in nucleophilic substitution reactions?

- DFT (Density Functional Theory): Calculate energy barriers for nitro group displacement using software like Gaussian. Compare transition states in different solvents (e.g., DMF vs. THF) .

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .

- In Silico Reactivity Screening: Use PubChem’s InChIKey (e.g., HTIWISWAPVQGMI-UHFFFAOYSA-N for analogs) to model analogous reactions .

Q. What synthetic strategies minimize nitro group reduction during coupling reactions?

- Protecting Group Selection: Use Boc (tert-butoxycarbonyl) to shield the piperidine amine, reducing electron-withdrawing effects that destabilize the nitro group .

- Catalytic Conditions: Employ palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres to prevent unintended reduction .

- Low-Temperature Reactions: Perform couplings at 0–5°C to suppress side reactions .

Q. How can conflicting spectroscopic data (e.g., GC-MS vs. NMR) be resolved during characterization?

- Cross-Validation: Repeat analyses under standardized conditions (e.g., GC-MS with split ratios of 1:5 and 1:50) to rule out instrumental artifacts .

- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping signals in NMR spectra.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., Δppm <1.5) to rule out impurities .

Q. What structural analogs of this compound exhibit enhanced pharmacological activity, and why?

- Nitro Position Impact: Analogs with nitro groups at the 2-position (vs. 3- or 4-) show improved kinase inhibition due to steric and electronic effects .

- Piperidine Substitution: Adding carbamoyl or sulfonamido groups (e.g., tert-butyl 4-carbamoylpiperidine-1-carboxylate) enhances water solubility and target binding .

- Boc Deprotection: Removing the Boc group increases compound polarity, improving bioavailability in cellular assays .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to establish safe storage limits .

- Long-Term Stability: Store samples at 25°C/60% RH and analyze purity monthly for 12 months .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.